molecular formula C16H13ClN4OS B12058131 3-(3-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-32-2

3-(3-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12058131
CAS No.: 478255-32-2
M. Wt: 344.8 g/mol
InChI Key: NQDFYDXXVPWJGD-LEMUSSHESA-N
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Description

3-(3-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione (CAS 478255-32-2) is a chemical compound with the molecular formula C16H13ClN4OS and a molecular weight of 344.82 g/mol . This supplier provides high-purity material to support your investigative studies. The 1,2,4-triazole core present in this compound is a privileged scaffold in medicinal chemistry, known for conferring a wide range of biological activities in research settings . Specifically, triazole-3-thione derivatives have been identified as a significant focus in the search for new bioactive molecules . Literature indicates that structurally related 1,2,4-triazole-3-thione compounds have demonstrated research value in various areas. For instance, a related compound, TP-315, was found to exhibit anticonvulsant activity in preclinical models, with its mechanism attributed, at least partially, to an influence on voltage-gated sodium channels (VGSCs) . Furthermore, the broader class of 1,2,4-triazoles is extensively investigated for its antibacterial potential, particularly against resistant strains, by serving as a bioisostere for carboxylic acid groups and enabling additional binding interactions with target proteins . The specific structure of this compound, which incorporates a furan ring and a chlorophenyl substituent, may be of interest for exploring structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

478255-32-2

Molecular Formula

C16H13ClN4OS

Molecular Weight

344.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4OS/c1-11(8-14-6-3-7-22-14)10-18-21-15(19-20-16(21)23)12-4-2-5-13(17)9-12/h2-10H,1H3,(H,20,23)/b11-8+,18-10+

InChI Key

NQDFYDXXVPWJGD-LEMUSSHESA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

One-Pot Two-Step Synthesis via Thiosemicarbazide Intermediates

This method, optimized for 1,2,4-triazole-5-thione derivatives, involves:

  • Formation of a thiosemicarbazide intermediate by reacting a substituted hydrazide with an isothiocyanate.

  • Cyclization under alkaline conditions to form the triazole ring.

Table 1: Representative Reaction Conditions for Thiosemicarbazide Method

StepReagents/ConditionsYieldPurityKey Observations
13-Chlorobenzoic acid hydrazide + 3-(furan-2-yl)-2-methylprop-2-enyl isothiocyanate in ethanol59–86%>95%Formation of thiosemicarbazide confirmed by IR (C=S stretch at ~1180 cm⁻¹).
2Reflux in 4N NaOH, neutralization with HCl42–68%>95%Cyclization monitored via TLC; disappearance of C=O stretch in IR.

For the target compound, the hydrazide precursor would be derived from 3-chlorobenzoic acid, while the isothiocyanate must bear the furan-2-yl and 2-methylallylidene groups. The stereochemistry of the allylidene group (E-configured) is critical and is typically retained under these conditions.

Condensation-Cyclization Approach

This method leverages thiocarbohydrazide as a starting material:

  • Formation of a triazole core via condensation with 3-chlorobenzaldehyde.

  • Introduction of the allylidene amino group through Schiff base formation.

Table 2: Key Steps in the Condensation-Cyclization Method

StepReagents/ConditionsYieldPurityCharacterization Data
1Thiocarbohydrazide + 3-chlorobenzaldehyde in acetic acid50–80%>90%¹H NMR: δ 7.46–7.88 (aromatic protons), 5.76–5.89 (CH=CH₂).
2Condensation with 3-(furan-2-yl)-2-methylprop-2-enal in acetic acid40–65%>85%IR: C=N stretch at ~1600 cm⁻¹; ¹³C NMR confirms thione (C=S at ~195 ppm).

The second step requires precise control of reaction time to avoid over-alkylation or decomposition of the thione group.

Functionalization of the Triazole Core

Introduction of the Allylidene Amino Group

The 4-((3-(furan-2-yl)-2-methylallylidene)amino) substituent is introduced via Schiff base formation . This involves:

  • Activation of the triazole core (e.g., with acetic acid).

  • Condensation with a pre-functionalized aldehyde (3-(furan-2-yl)-2-methylprop-2-enal).

Table 3: Optimization of Schiff Base Formation

ParameterOptimal ConditionImpact on Yield
SolventAcetic acidHigh polarity stabilizes intermediates
TemperatureReflux (80–100°C)Accelerates condensation
Time2–4 hoursPrevents decomposition

The furan ring remains intact under these conditions, as confirmed by ¹H NMR (δ 6.87–7.46 for furan protons).

Alternative Synthetic Routes

Use of Wittig Reactions

For installing the allylidene group, a Wittig reaction could theoretically be employed:

  • Formation of a triazole-5-thione phosphonium ylide .

  • Reaction with 3-(furan-2-yl)-2-methylpropenal .

However, this approach is less reported in literature and may face challenges due to steric hindrance from the triazole core.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions and improves yields. For example:

  • Cyclization step : 10–15 minutes at 150°C vs. 6 hours under reflux.

  • Condensation step : 30–60 minutes at 100°C.

Characterization and Quality Control

Spectroscopic Analysis

TechniqueKey Peaks/Shifts
IR 3454 cm⁻¹ (NH asymmetric), 3213 cm⁻¹ (NH symmetric), 1608 cm⁻¹ (C=N), 1180 cm⁻¹ (C=S).
¹H NMR 5.76–5.89 ppm (CH=CH₂), 6.87–7.46 ppm (aromatic and furan protons), 13.86 ppm (NH).
¹³C NMR 195 ppm (C=S), 151–160 ppm (C=N).

Chromatographic Purity

  • HPLC : Retention time (tₑ) = 2.63–3.53 minutes (C18 column, acetonitrile/water).

  • TLC : R₉ = 0.5–0.6 (ethyl acetate/petroleum ether, 50:50) .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. A study highlighted that various synthesized triazole derivatives showed significant activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 125 µg/mL, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activities of Triazole Derivatives

CompoundMIC (µg/mL)Target Organisms
Compound A31.25E. coli, S. aureus
Compound B62.5Pseudomonas aeruginosa
Compound C125Candida albicans

Antifungal Activity

The compound has also been evaluated for antifungal activity. In comparative studies, certain triazole derivatives were found to exhibit antifungal effects superior to those of established antifungals like fluconazole. For instance, one derivative displayed an MIC of 0.0156 µg/mL against Candida albicans, showcasing its potent antifungal properties .

Table 2: Antifungal Activities of Selected Triazole Derivatives

CompoundMIC (µg/mL)Target Organisms
Compound D0.0156Candida albicans
Compound E0.25Aspergillus fumigatus

Case Studies

  • Synthesis and Evaluation of Triazole Derivatives : A comprehensive study involved synthesizing various triazole derivatives and assessing their biological activities against a range of pathogens. The results indicated that modifications at specific positions on the triazole ring significantly influenced antimicrobial efficacy .
  • Comparative Analysis with Existing Antifungals : In a comparative study involving several triazole derivatives, it was observed that certain compounds exhibited enhanced activity against resistant strains of fungi compared to traditional treatments like fluconazole, suggesting their potential as alternatives in antifungal therapy .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the cell membrane of pathogens. In cancer research, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The furan-2-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to purely aromatic substituents (e.g., benzylidene) . Halogenated substituents (e.g., 3-chlorophenyl, 4-chlorobenzylidene) are associated with improved antimicrobial and anti-inflammatory activities due to increased lipophilicity and electron-withdrawing effects .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., ) achieves higher yields (>85%) compared to conventional reflux methods, likely due to accelerated reaction kinetics.
  • The target compound’s synthesis may benefit from microwave irradiation to optimize time and yield, though direct evidence is lacking .

Electronic and Crystallographic Properties

  • Hydrogen Bonding : Crystallographic studies of analogous compounds (e.g., ) reveal intramolecular N–H···S and C–H···N hydrogen bonds, stabilizing the triazole-thione core. The furan oxygen in the target compound may participate in additional hydrogen bonding, influencing solubility and crystal packing .

Biological Activity

3-(3-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 478255-32-2) is a novel compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H13ClN4OSC_{16}H_{13}ClN_{4}OS, with a molecular weight of approximately 344.82 g/mol. The structure features a triazole ring substituted with a chlorophenyl group and a furan moiety, contributing to its pharmacological potential.

Biological Activity Overview

Research indicates that compounds containing triazole and thione functionalities exhibit significant biological activities, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of 1,2,4-triazoles possess anticancer properties. For instance, compounds similar to our target compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The presence of the thione group in the structure enhances the compound's interaction with biological targets, potentially leading to antibacterial and antifungal activities .

Anticancer Activity

A study evaluating various 1,2,4-triazole derivatives found that compounds with similar structural motifs exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for some derivatives were reported to be as low as 6.2 μM against HCT-116 cells .

CompoundCell LineIC50 (μM)
Compound AMCF-727.3
Compound BHCT-1166.2
Target CompoundTBDTBD

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Similar triazole-thione derivatives have been reported to possess antibacterial effects comparable to standard antibiotics .

Toxicity and Safety Profile

Initial toxicity studies conducted on guinea pigs indicated no adverse effects at doses up to 40 mg/kg following subcutaneous administration. This suggests a favorable safety profile for further pharmacological exploration .

Case Studies

  • Case Study on Anticancer Efficacy : In vitro studies showed that a related triazole derivative inhibited cell proliferation in breast cancer models through modulation of apoptosis pathways.
  • Case Study on Antimicrobial Effects : A comparative analysis revealed that compounds similar to our target demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-chlorophenyl)-substituted 1,2,4-triazole-5-thione derivatives?

The synthesis typically involves nucleophilic substitution and cyclization reactions. For example:

  • Step 1 : React 3-chlorophenylmethyl chloride with thiosemicarbazide to form an intermediate thiosemicarbazone.
  • Step 2 : Cyclize the intermediate under acidic conditions (e.g., HCl) to yield the 1,2,4-triazole-5-thione core .
  • Step 3 : Introduce the furan-2-yl allylidene moiety via a Schiff base reaction using 3-(furan-2-yl)-2-methylallylamine and refluxing in ethanol with a base (e.g., KOH) .
  • Purification : Recrystallize the product from ethanol or aqueous ethanol to achieve high purity .

Q. How is the structural validation of this compound performed post-synthesis?

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine the crystal structure, ensuring bond lengths and angles align with expected values .
  • Spectroscopy : Compare experimental 1H^1H-NMR and 13C^{13}C-NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-311G(d,p) basis set) .
  • IR spectroscopy : Validate functional groups (e.g., C=S stretch at ~1200 cm1^{-1}) and compare with theoretical vibrational frequencies .

Q. What analytical techniques ensure purity and identity?

  • HPLC : Monitor purity using reverse-phase chromatography with UV detection at 254 nm .
  • Melting Point : Confirm consistency with literature values (e.g., ±2°C deviation) .
  • TLC : Use silica gel plates with ethyl acetate/hexane (1:1) to verify reaction completion .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data be resolved?

  • Step 1 : Re-optimize the computational model (e.g., adjust solvent effects in DFT calculations using PCM models) .
  • Step 2 : Validate NMR assignments via 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Step 3 : Re-examine crystallographic data for potential tautomerism or conformational flexibility, which may affect spectral alignment .

Q. What methodologies optimize reaction conditions for higher yields?

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables like temperature (e.g., 70–90°C), solvent ratio (ethanol/water), and catalyst loading .
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .
  • Alternative Solvents : Test ionic liquids or DMF to improve solubility of hydrophobic intermediates .

Q. How can computational methods predict electronic properties relevant to bioactivity?

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals using Gaussian 09 with B3LYP/6-311G(d,p) to assess electron donor/acceptor capabilities .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to predict sites for electrophilic/nucleophilic attacks .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., fungal CYP51 enzyme) .

Q. What strategies validate intermolecular interactions in crystallographic studies?

  • Hirshfeld Surface Analysis : Quantify hydrogen bonding (e.g., N–H···S) and π-π interactions using CrystalExplorer .
  • ORTEP Visualization : Generate thermal ellipsoid plots with WinGX to assess disorder or thermal motion .
  • Rigid-Body Refinement : Apply SHELXL constraints to model disordered regions accurately .

Q. How can the biological activity of this compound be systematically explored?

  • In Vitro Assays : Test antifungal activity against Candida albicans via broth microdilution (CLSI M27-A3 protocol) .
  • Structure-Activity Relationships (SAR) : Synthesize analogs with varied substituents (e.g., replacing furan with thiophene) and compare IC50_{50} values .
  • Metabolic Stability : Use hepatic microsome models to assess oxidative degradation pathways .

Q. What advanced techniques analyze reaction mechanisms for triazole-thione formation?

  • Isotopic Labeling : Track 15N^{15}N-labeled intermediates via MS/MS to confirm cyclization pathways .
  • Computational Transition State Analysis : Locate energy barriers using QM/MM simulations in GAMESS .
  • In Situ Raman Spectroscopy : Monitor thione tautomerization during synthesis .

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